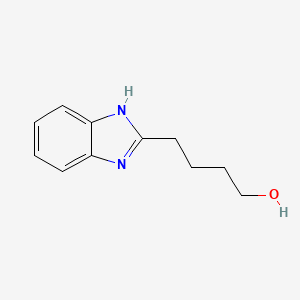

1H-Benzimidazol-2-butanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Benzimidazole derivatives have shown promising application in biological and clinical studies .

Wissenschaftliche Forschungsanwendungen

Organische und pharmazeutische Chemie

Benzimidazol-Derivate, einschließlich 1H-Benzimidazol-2-butanol, haben breite Anwendung in der organischen und pharmazeutischen Chemie gefunden . Sie haben sich als biologisch aktiv erwiesen, wie z.B. als antivirale, antimikrobielle und Antitumormittel . Das Vorhandensein eines Butylsubstituenten in der N-Position beeinflusst die Konjugation und strukturelle Organisation von Benzimidazol nicht signifikant .

Korrosionsschutzmittel

Benzimidazole werden in der Literatur als Korrosionsschutzmittel für Stähle, reine Metalle (Fe, Al, Cu, Zn) und Legierungen erwähnt . Sie sind gute Korrosionsschutzmittel für extrem aggressive, korrosive saure Medien wie 1 M HCl, 1 M HNO3, 1,5 M H2SO4, basische Medien, 0,1 M NaOH oder Salzlösungen . Benzimidazol-Derivate wirken als Inhibitoren vom gemischten Typ und zeigen eine stärkere inhibierende Wirkung auf die kathodische Reaktion als auf die anodische Reaktion .

Antioxidative Aktivität

This compound und seine Derivate wurden auf ihre antioxidative Aktivität untersucht . Es wurde festgestellt, dass sie einen signifikanten Einfluss auf die Tubulinpolymerisation haben .

Feuerwehrausrüstung

Benzimidazol-basierte Stoffe werden in der Feuerwehrausrüstung verwendet . Sie sind bekannt für ihren nachgewiesenen Schutz vor Hitze und Flammen .

Quantentheoretische Studien

Benzimidazol-Derivate, einschließlich this compound, waren Gegenstand quantentheoretischer Studien . Diese Studien sagen die Struktur der Verbindungen mit Inhibitionseigenschaften voraus .

Strukturanalyse

Die optimierten Strukturparameter von N-Butyl-1H-benzimidazol, einem Derivat von this compound, wurden untersucht . Die C1-N26- und C2-N27-Bindungen haben ähnliche Werte für theoretische Berechnungen .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives have shown promising application in biological and clinical studies. In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Wirkmechanismus

Target of Action

1H-Benzimidazole-2-butanol, a derivative of the benzimidazole class of compounds, interacts with various targets within biological systemsBenzimidazole derivatives are known to interact with tubulin proteins , and enzymes such as Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These targets play crucial roles in cellular processes such as cell division and nucleotide synthesis .

Mode of Action

The mode of action of 1H-Benzimidazole-2-butanol involves its interaction with its targets, leading to changes in cellular processes. For instance, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . This interaction can inhibit cell division, which is particularly relevant in the context of cancer cells.

Biochemical Pathways

For instance, they can inhibit the synthesis of nucleotide building blocks of DNA, resulting in the inhibition of DNA function which may lead to apoptosis .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, analgesics, antihypertensive, and antihistamine activities .

Action Environment

It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including the substitution pattern around the nucleus .

Biochemische Analyse

Biochemical Properties

1H-Benzimidazole-2-butanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, benzimidazole derivatives are known to inhibit the activity of certain enzymes such as tubulin polymerization, which is crucial for cell division. The interaction between 1H-Benzimidazole-2-butanol and tubulin can lead to the disruption of microtubule dynamics, thereby affecting cell proliferation . Additionally, this compound may interact with other biomolecules, including DNA and RNA, due to its structural similarity to nucleotides .

Cellular Effects

1H-Benzimidazole-2-butanol exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Moreover, 1H-Benzimidazole-2-butanol can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These effects highlight the potential of 1H-Benzimidazole-2-butanol as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazole-2-butanol involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to the arrest of cell division and the induction of apoptosis in rapidly dividing cells. Additionally, 1H-Benzimidazole-2-butanol can interact with DNA, intercalating between base pairs and causing DNA damage . This interaction can trigger DNA repair mechanisms or lead to cell death if the damage is irreparable.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazole-2-butanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Benzimidazole-2-butanol remains stable under physiological conditions for extended periods, allowing for sustained biological activity .

Dosage Effects in Animal Models

The effects of 1H-Benzimidazole-2-butanol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, 1H-Benzimidazole-2-butanol can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

1H-Benzimidazole-2-butanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of 1H-Benzimidazole-2-butanol . The resulting metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.

Transport and Distribution

The transport and distribution of 1H-Benzimidazole-2-butanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, 1H-Benzimidazole-2-butanol can bind to plasma proteins, affecting its bioavailability and tissue distribution . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of 1H-Benzimidazole-2-butanol is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Targeting signals and post-translational modifications may direct 1H-Benzimidazole-2-butanol to these compartments, enhancing its activity and function . Understanding the subcellular localization of 1H-Benzimidazole-2-butanol is essential for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-8-4-3-7-11-12-9-5-1-2-6-10(9)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWSYLRIXYUXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663578 | |

| Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2453-51-2 | |

| Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

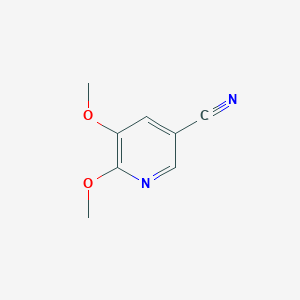

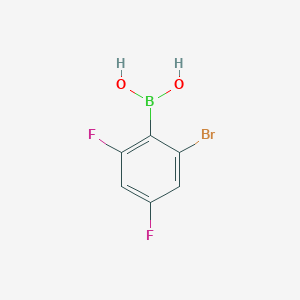

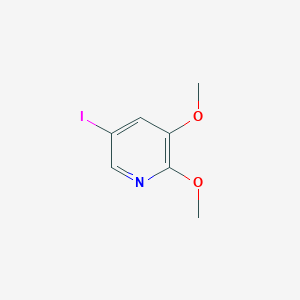

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

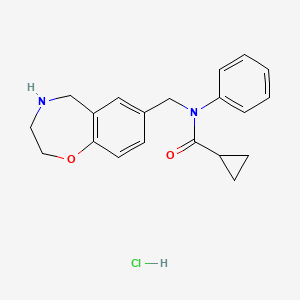

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390071.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1390074.png)

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)

![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)

![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)